Benzyl(triphenyl)phosphanium;chlorate Benzyl(triphenyl)phosphanium;chlorate
Brand Name: Vulcanchem
CAS No.: 417707-40-5
VCID: VC19081940
InChI: InChI=1S/C25H22P.ClHO3/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3)4/h1-20H,21H2;(H,2,3,4)/q+1;/p-1
SMILES:
Molecular Formula: C25H22ClO3P
Molecular Weight: 436.9 g/mol

Benzyl(triphenyl)phosphanium;chlorate

CAS No.: 417707-40-5

Cat. No.: VC19081940

Molecular Formula: C25H22ClO3P

Molecular Weight: 436.9 g/mol

* For research use only. Not for human or veterinary use.

Benzyl(triphenyl)phosphanium;chlorate - 417707-40-5

Specification

CAS No. 417707-40-5
Molecular Formula C25H22ClO3P
Molecular Weight 436.9 g/mol
IUPAC Name benzyl(triphenyl)phosphanium;chlorate
Standard InChI InChI=1S/C25H22P.ClHO3/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3)4/h1-20H,21H2;(H,2,3,4)/q+1;/p-1
Standard InChI Key WLKSKRFUEFGINW-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)=O

Introduction

Chemical Structure and Nomenclature

Benzyl(triphenyl)phosphanium chloride consists of a positively charged phosphonium center, where a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) and three phenyl groups (C6H5\text{C}_6\text{H}_5) are bonded to a phosphorus atom. The chloride anion (Cl\text{Cl}^-) balances the charge. The molecular structure is represented as:

[P(C6H5)3(C6H5CH2)]+Cl\text{[P(C}_6\text{H}_5\text{)}_3(\text{C}_6\text{H}_5\text{CH}_2\text{)]}^+ \cdot \text{Cl}^-

The compound’s nomenclature occasionally leads to confusion due to mislabeling of the anion. For instance, "chlorate" (ClO3_3^-) is chemically distinct from chloride (Cl^-), and no peer-reviewed studies validate the existence of a stable benzyl(triphenyl)phosphanium chlorate derivative .

Synthesis and Industrial Production

Reaction Mechanism

BTPC is synthesized via a nucleophilic substitution reaction between triphenylphosphine (P(C6H5)3\text{P(C}_6\text{H}_5\text{)}_3) and benzyl chloride (C6H5CH2Cl\text{C}_6\text{H}_5\text{CH}_2\text{Cl}):

P(C6H5)3+C6H5CH2Cl[P(C6H5)3(C6H5CH2)]+Cl\text{P(C}_6\text{H}_5\text{)}_3 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{[P(C}_6\text{H}_5\text{)}_3(\text{C}_6\text{H}_5\text{CH}_2\text{)]}^+ \cdot \text{Cl}^-

The reaction is exothermic and typically conducted in a mixed solvent system of water and benzyl chloride at 80–85°C . Excess benzyl chloride (2–3 times the stoichiometric amount) ensures complete conversion of triphenylphosphine .

Optimized Industrial Process

A patented method (CN109912651A) outlines an efficient synthesis route :

  • Mixing Phase: Water and benzyl chloride are combined in a reactor heated to 80–85°C.

  • Reagent Addition: Triphenylphosphine is gradually introduced via a vibrating feeder to control reaction exothermicity.

  • Reflux and Separation: The mixture undergoes reflux for 1 hour, followed by phase separation. The aqueous phase contains dissolved BTPC, while excess benzyl chloride forms the organic phase.

  • Purification: The aqueous solution is filtered through a tetrafluoro membrane (0.1–0.5 µm), cooled to crystallize BTPC, and vacuum-dried.

Key Advantages:

  • Yield: Up to 98.5% with purity exceeding 99% .

  • Sustainability: Water and benzyl chloride are recycled, minimizing waste .

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValue/RangeConditionsSource
Melting Point310–315°CDifferential Scanning Calorimetry
Solubility in Water120 g/L (25°C)Aqueous solution
Solubility in Benzyl ChlorideImmisciblePhase separation at 80°C

Rheological Impact on Polymers

BTPC significantly alters the melt rheology of polyvinylidene fluoride (PVDF). At 5 wt% loading, it reduces PVDF’s complex viscosity by 40% at 200°C, facilitating processing while promoting the formation of piezoelectric β-phase crystals .

Applications in Materials Science

Phase-Transfer Catalysis

BTPC enables reactions between hydrophilic and hydrophobic reagents by shuttling ions across phase boundaries. For example, it accelerates nucleophilic substitutions in biphasic systems (e.g., water/organic solvent) .

Polymer Modification

In PVDF composites, BTPC serves as a β-phase nucleating agent, enhancing dielectric and piezoelectric properties. Studies show a 300% increase in β-phase content compared to untreated PVDF .

Vulcanization Accelerator

BTPC reduces the vulcanization time of fluororubbers by 30% at 0.5–1.0 phr (parts per hundred rubber), improving crosslink density and thermal stability .

Future Directions

Advanced Catalysis

Research is exploring BTPC’s role in asymmetric synthesis, leveraging its chiral phosphonium center to induce enantioselectivity in C–C bond-forming reactions.

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